

In-Depth Technical Guide: Crystal Structure Analysis of Melamine Acetate

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Compound of Interest

Compound Name: *Melamine acetate*

CAS No.: *51674-15-8*

Cat. No.: *B14662047*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of melaminium acetate, officially known as melaminium acetate acetic acid solvate monohydrate. The following sections detail the experimental protocols for its synthesis and crystallographic analysis, present key quantitative data in a structured format, and visualize the experimental workflow.

Introduction

Melamine and its salts are of significant interest in materials science and pharmaceutical development due to their extensive hydrogen-bonding capabilities, which allow for the formation of complex supramolecular structures.^{[1][2]} The interaction of melamine with acetic acid results in the formation of a stable crystalline salt, melaminium acetate acetic acid solvate monohydrate.^[1] Understanding the precise three-dimensional arrangement of atoms and molecules within this crystal is crucial for predicting its physicochemical properties, such as solubility, stability, and dissolution rate, which are critical parameters in drug development. This guide is based on the definitive crystal structure determination reported by Perpétuo and Janczak in 2002.^[1]

Experimental Protocols

Synthesis and Crystallization

Single crystals of melaminium acetate acetic acid solvate monohydrate were synthesized using a slow evaporation solution growth method.^[2] The general procedure is as follows:

- **Preparation of the Solution:** Equimolar ratios of melamine and acetic acid are dissolved in an aqueous solution. One report suggests a 1:3 molar ratio of melamine to acetic acid, followed by heating and stirring for 6 hours.^[2] The resulting solution is then filtered to remove any impurities.^[2]
- **Crystallization:** The clear solution is left undisturbed at room temperature, allowing for the slow evaporation of the solvent.^[2]
- **Crystal Formation:** Over a period of several days, transparent, needle-shaped crystals of melaminium acetate acetic acid solvate monohydrate are formed.^[2]

X-ray Crystallography

The determination of the crystal structure involves single-crystal X-ray diffraction. A suitable single crystal is selected and mounted on a diffractometer. The following steps outline the general procedure for data collection and structure refinement:

- **Data Collection:** The crystal is maintained at a constant temperature while being irradiated with a monochromatic X-ray beam. The diffraction patterns are collected as a series of frames at different crystal orientations.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for melaminium acetate acetic acid solvate monohydrate, as determined by Perpétuo and Janczak, are summarized in the tables below.^[1] It is important to

note that another study reports a monoclinic system with a C2 space group for a similar compound, but the data presented here is from the peer-reviewed and more comprehensively detailed study.^{[1][2]}

Crystal Data and Structure Refinement

Parameter	Value ^[1]
Chemical Formula	$C_3H_7N_6^+ \cdot CH_3COO^- \cdot CH_3COOH \cdot H_2O$
Formula Weight	265.27 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.8590
b (Å)	12.427
c (Å)	15.307
α (°)	92.31
β (°)	95.87
γ (°)	103.36
Volume (Å ³)	1260
Z	2

Selected Bond Lengths and Angles

A comprehensive list of bond lengths and angles is available in the supplementary information of the primary publication. Below are selected values that are characteristic of the melaminium and acetate moieties.

Bond	Length (Å)	Angle	Degrees (°)
C-N (ring)	1.322(2) - 1.368(2)	C-N-C (ring)	115.76(15) - 119.08(14)
C-N (exocyclic)	-	N-C-N (ring)	121.44(15) - 125.42(15)
C-O (acetate)	-	O-C-O (acetate)	-
C-O (acetic acid)	-	O-C-O (acetic acid)	-

Hydrogen Bond Geometry

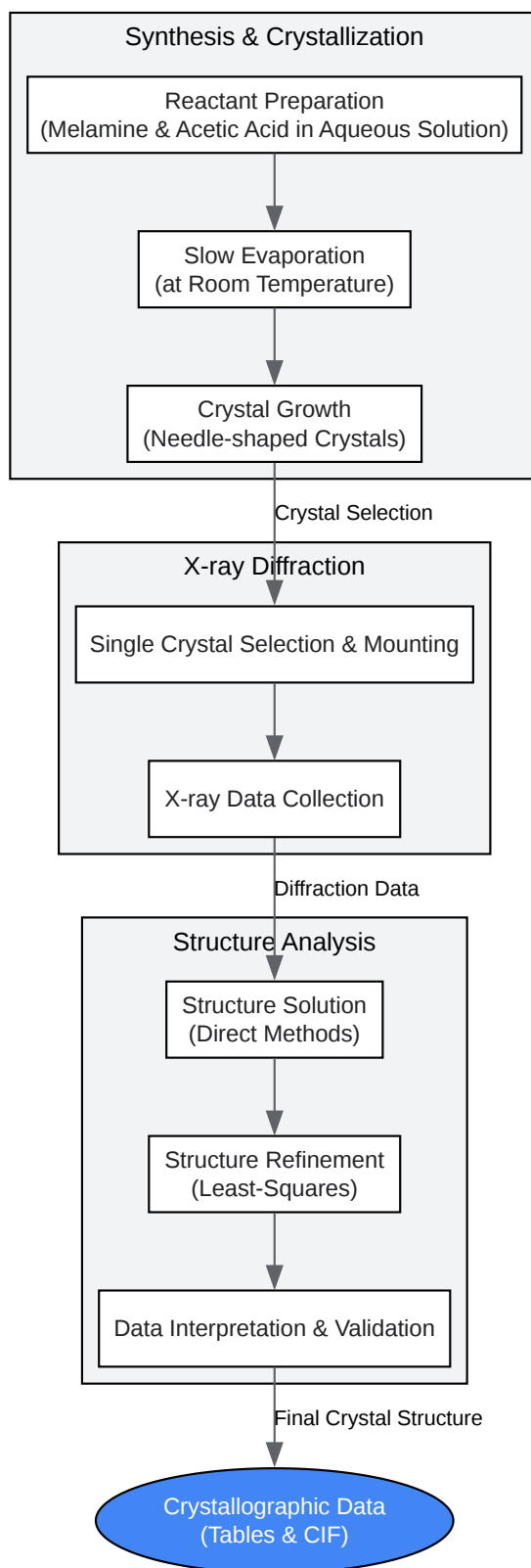
The crystal structure is stabilized by an extensive network of hydrogen bonds. The melaminium cations form chains through N-H...N interactions.[1] These chains are then interconnected by the acetate anions, acetic acid molecules, and water molecules via N-H...O and O-H...O hydrogen bonds, creating a three-dimensional supramolecular assembly.[1]

Donor- H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
N-H...N	-	-	2.952(2)	-
N-H...O	-	-	2.792(2) - 2.881(2)	-
O-H...O	-	-	2.8351(19)	-

Note: The table presents a selection of hydrogen bond distances to illustrate the nature of the interactions. For a complete and detailed list of hydrogen bond geometries, please refer to the primary publication.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of **melamine acetate**.



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Experimental workflow for **melamine acetate** crystal structure analysis.

Conclusion

The crystal structure of melaminium acetate acetic acid solvate monohydrate reveals a complex and robust three-dimensional network held together by a variety of hydrogen bonds. The detailed structural information presented in this guide, obtained from single-crystal X-ray diffraction, is fundamental for understanding the material's properties and for its potential applications in pharmaceutical and materials science. The provided experimental protocols offer a clear methodology for the synthesis and analysis of this and related crystalline materials.

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References

- [1. Melaminium acetate acetic acid solvate monohydrate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. pubs.aip.org \[pubs.aip.org\]](#)
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